Benzenemethanol, 2-(acetyloxy)-

Description

Properties

IUPAC Name |

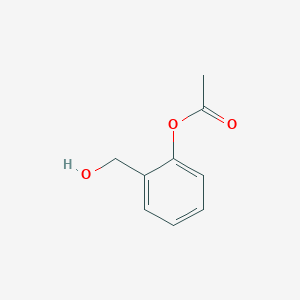

[2-(hydroxymethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPXKFCSFLHFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577755 | |

| Record name | 2-(Hydroxymethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146952-30-9 | |

| Record name | 2-(Hydroxymethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-(acetyloxy)- typically involves the acetylation of benzenemethanol. One common method is the reaction of benzenemethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the acetylated product .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, 2-(acetyloxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or Lewis acids can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-(acetyloxy)- undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.

Major Products Formed

Hydrolysis: Benzenemethanol and acetic acid.

Oxidation: Benzoic acid derivatives.

Substitution: Various substituted benzenemethanol derivatives depending on the reagent used.

Scientific Research Applications

Benzenemethanol, 2-(acetyloxy)-, also known as 2-(acetyloxy)benzenemethanol, is a chemical compound with potential applications in scientific research .

Overview

Benzenemethanol, 2-(acetyloxy)- has the molecular formula and a molecular weight of 166.17 g/mol . Synonyms for this compound include [2-(hydroxymethyl)phenyl] acetate, o-acetoxybenzyl alcohol, and acetyl ester of saligenin .

Properties

Key properties of Benzenemethanol, 2-(acetyloxy)- include :

- IUPAC Name : [2-(hydroxymethyl)phenyl] acetate

- InChI : InChI=1S/C9H10O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3

- InChIKey : YFPXKFCSFLHFNR-UHFFFAOYSA-N

- SMILES : CC(=O)OC1=CC=CC=C1CO

- Molecular Weight : 166.17 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 3

Identifiers

The compound is characterized by the following identifiers :

- CAS : 146952-30-9

- PubChem CID : 15740216

- DSSTox Substance ID : DTXSID30577755

- Nikkaji Number : J2.593.722H

- Wikidata : Q82467845

Scientific Research Applications

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, a related compound, has applications in scientific research, which may provide insights into potential uses of Benzenemethanol, 2-(acetyloxy)-:

- Chemistry : It is used as an intermediate in synthesizing complex organic molecules.

- Biology : It is employed in studies involving enzyme inhibition and protein modification.

- Medicine : It is investigated for potential use in drug development and as a pharmacological tool.

- Industry : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-(acetyloxy)- involves its ability to undergo hydrolysis, releasing benzenemethanol and acetic acid. The benzenemethanol can then participate in further chemical reactions, such as oxidation or substitution, depending on the conditions. The molecular targets and pathways involved are primarily related to its functional groups and their reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Benzenemethanol, 2-(acetyloxy)-, the following table compares its structural analogs based on molecular properties, substituent positions, and key characteristics:

Key Findings :

Substituent Position Effects: 4-Substituted Derivatives (e.g., 4-acetoxy or 4-methoxy): These compounds exhibit higher symmetry and stability compared to ortho (2-position) isomers. The 4-methoxy derivative (CAS 105-13-5) is noted for its role in synthesizing methoxybenzaldehyde, a key intermediate in agrochemicals . 3-Substituted Derivatives (e.g., 3-phenoxy): The phenoxy group at the 3-position introduces steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing solubility in non-polar solvents .

Functional Group Impact: Acetoxy vs. Methoxy: Acetoxy groups increase hydrophobicity and hydrolytic stability compared to methoxy groups. For instance, 4-acetoxybenzyl acetate (CAS 2937-64-6) is more resistant to hydrolysis under acidic conditions than 4-methoxybenzyl acetate . Phenoxy Substitution: The phenoxy group in 3-phenoxybenzyl acetate (CAS 50789-44-1) extends conjugation, shifting UV-Vis absorption maxima to longer wavelengths, which is critical in photostability studies .

Toxicity and Safety: A structurally related nitrooxy-acetylated compound (CAS 175033-36-0) demonstrates toxicity upon ingestion (rat TDLo: 93 mg/kg) and emits hazardous NOx vapors upon decomposition .

Biological Activity

Benzenemethanol, 2-(acetyloxy)-, also known as benzyl acetate, is an organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

Benzenemethanol, 2-(acetyloxy)- has the following chemical structure:

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- IUPAC Name : 2-(Acetyloxy)benzyl alcohol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of benzenemethanol, 2-(acetyloxy)- against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that benzenemethanol, 2-(acetyloxy)- exhibits significant antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

Benzenemethanol, 2-(acetyloxy)- has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 27.9 |

| MCF-7 (breast cancer) | 94.4 |

| HeLa (cervical cancer) | 45.0 |

The compound demonstrates potent cytotoxicity, particularly against breast cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of benzenemethanol, 2-(acetyloxy)- may be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other compounds with anticancer properties, benzenemethanol may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting cellular integrity and leading to cell death in microbial pathogens .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger apoptosis .

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, benzenemethanol was tested against resistant strains of bacteria and fungi. The results indicated a significant reduction in microbial load within hours of exposure, highlighting its rapid action against infections .

- Cytotoxicity Assessment in Cancer Research : A series of experiments conducted on various cancer cell lines revealed that benzenemethanol effectively inhibited cell proliferation through apoptosis induction. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic changes .

Safety and Toxicology

Toxicological assessments have shown that benzenemethanol, 2-(acetyloxy)- has low toxicity profiles in repeated-dose studies. No significant adverse effects were observed at therapeutic doses, making it a promising candidate for further development in pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes for preparing Benzenemethanol, 2-(acetyloxy)-?

Methodological Answer: The synthesis typically involves acetylation of 2-hydroxybenzenemethanol (2-hydroxybenzyl alcohol). A common approach uses acetic anhydride [(CH₃CO)₂O] in the presence of an acid catalyst (e.g., sulfuric acid or pyridine) under reflux conditions. Key parameters include:

- Molar ratio : Excess acetic anhydride (1.5–2.0 equivalents) ensures complete acetylation.

- Temperature : 80–100°C for 4–6 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Quality validation via thin-layer chromatography (TLC) and HPLC (≥95% purity) is critical .

Q. How can the structure of Benzenemethanol, 2-(acetyloxy)- be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify acetyl (δ ~2.1 ppm for CH₃, ~170 ppm for carbonyl) and aromatic protons (δ 6.8–7.5 ppm). Compare with databases like NIST Chemistry WebBook .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl absence (if acetylation is complete).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., C₉H₁₀O₃: 166.17 g/mol) .

Q. What stability considerations are critical for storing Benzenemethanol, 2-(acetyloxy)-?

Methodological Answer:

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetyl group.

- Decomposition Risks : Exposure to moisture or heat may regenerate 2-hydroxybenzenemethanol or form acetic acid. Monitor via Karl Fischer titration for water content .

Advanced Research Questions

Q. How can contradictory spectral data for Benzenemethanol, 2-(acetyloxy)- be resolved?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts) may arise from impurities or residual solvents. Mitigation steps:

Q. What mechanistic insights exist for the acetylation of 2-hydroxybenzenemethanol?

Methodological Answer: The reaction follows nucleophilic acyl substitution. Key steps:

Protonation of acetic anhydride by the catalyst.

Nucleophilic attack by the phenolic –OH group.

Elimination of acetate.

Kinetic studies (e.g., varying catalyst concentration) can optimize reaction rates. Computational modeling (DFT) may predict transition states .

Q. What analytical challenges arise in quantifying trace degradation products of Benzenemethanol, 2-(acetyloxy)-?

Methodological Answer:

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for sensitivity to trace acetic acid or phenolic byproducts.

- Limit of Detection (LOD) : Validate to 0.1 µg/mL via calibration curves.

- Stability-Indicating Assays : Stress testing (heat, light, pH extremes) identifies degradation pathways .

Q. How can computational modeling predict the biological activity of Benzenemethanol, 2-(acetyloxy)-?

Methodological Answer:

- Docking Studies : Use software (AutoDock, Schrödinger) to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).

- ADMET Prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity. Validate with in vitro assays (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.